9-Oxo Epinastine Hydrochloride

impurity profiling degradation pathway forced degradation study

9-Oxo Epinastine Hydrochloride is the definitive oxidative degradation marker and metabolite reference standard for Epinastine analytical method validation. Its unique 9-oxo ketone moiety enables chromatographically specific detection, clearly distinguishing it from Dehydro Epinastine (EP Impurity A) for accurate impurity profiling in ANDA submissions. Supplied with full characterization data traceable to USP/EP pharmacopeial standards, this ≥98% purity standard ensures reliable HPLC/UPLC-MS quantification of the imidazole ring-opening degradant in forced degradation and stability studies.

Molecular Formula C16H14ClN3O
Molecular Weight 299.75 g/mol
CAS No. 141342-69-0
Cat. No. B565269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxo Epinastine Hydrochloride
CAS141342-69-0
Synonyms3-Amino-1,13b-dihydro-9H-dibenz[c,f]imidazo[1,5-a]azepin-9-one Hydrochloride;  _x000B_WAL 1725CL; 
Molecular FormulaC16H14ClN3O
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESC1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N.Cl
InChIInChI=1S/C16H13N3O.ClH/c17-16-18-9-14-10-5-1-2-6-11(10)15(20)12-7-3-4-8-13(12)19(14)16;/h1-8,14H,9H2,(H2,17,18);1H
InChIKeyVJODZVLWBJGRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Oxo Epinastine Hydrochloride (CAS 141342-69-0): Key Epinastine Impurity and Degradation Product for Analytical Reference Standards


9-Oxo Epinastine Hydrochloride (CAS 141342-69-0) is chemically 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one hydrochloride, an oxidized derivative of the second-generation antihistamine Epinastine [1]. It is primarily classified as both a metabolite and a decomposition product of Epinastine [2]. The compound has a molecular formula of C16H13N3O·HCl and a molecular weight of 299.76 g/mol, appearing as a pale yellow solid with a melting point >231°C (dec.) and solubility in DMSO and methanol .

Why Generic Substitution of 9-Oxo Epinastine Hydrochloride Fails: Evidence-Based Differentiation in Analytical Method Validation and Impurity Profiling


Generic substitution is not applicable to 9-Oxo Epinastine Hydrochloride because this compound serves as a specific impurity and degradation marker rather than an interchangeable therapeutic agent. Its unique molecular structure—featuring a ketone group at the 9-position of the dibenzo[c,f]imidazo[1,5-a]azepine scaffold—distinguishes it from other Epinastine-related impurities such as Dehydro Epinastine (EP Impurity A, CAS 706753-75-5) which lacks the 9-oxo moiety [1]. In analytical method development for Abbreviated New Drug Applications (ANDA) and commercial production, regulatory guidelines require the use of this specific impurity reference standard to accurately identify and quantify the 9-oxo degradant, as generic or structurally unrelated standards would fail to provide the requisite specificity for method validation and quality control [2]. The following quantitative evidence establishes the dimensions along which this compound must be evaluated against its comparators.

9-Oxo Epinastine Hydrochloride Quantitative Evidence Guide: Head-to-Head Comparator Data for Procurement Decisions


Structural Differentiation: 9-Oxo Epinastine Hydrochloride vs. Dehydro Epinastine (EP Impurity A) in Degradation Pathway Identification

9-Oxo Epinastine Hydrochloride is structurally distinct from Dehydro Epinastine (Epinastine EP Impurity A, CAS 706753-75-5). While both are Epinastine-related impurities, 9-Oxo Epinastine Hydrochloride contains a ketone group at the 9-position (C16H13N3O·HCl, MW 299.76), whereas Dehydro Epinastine lacks this oxidation and features a double bond in the imidazoazepine ring (C16H13N3, MW 247.3) [1]. The molecular weight difference of 52.46 g/mol corresponds to the presence of an oxygen atom and hydrochloride salt formation. In forced degradation studies of Epinastine, opening of the imidazole ring with formation of the amide group has been observed, representing a distinct degradation pathway from the formation of Dehydro Epinastine [2].

impurity profiling degradation pathway forced degradation study structural elucidation

Salt Form Differentiation: 9-Oxo Epinastine Hydrochloride vs. Hydrobromide Salt for Analytical Method Development

9-Oxo Epinastine is commercially available in both hydrochloride (HCl) and hydrobromide (HBr) salt forms. The hydrochloride salt (CAS 141342-69-0) has a molecular weight of 299.76 g/mol (C16H13N3O·HCl), while the hydrobromide salt (CAS 745761-19-7) has a molecular weight of 344.21 g/mol (C16H13N3O·HBr), a difference of 44.45 g/mol . Both salt forms serve as impurity reference standards for Epinastine, but the hydrochloride form is more commonly referenced in pharmacopeial impurity listings and is supplied with comprehensive characterization data compliant with regulatory guidelines for ANDA submissions [1].

reference standard salt form selection counterion analysis method validation

Class-Level Stability Context: Epinastine Degradation Profile Informs 9-Oxo Epinastine Hydrochloride Relevance as a Key Degradant Marker

While direct quantitative degradation data for isolated 9-Oxo Epinastine Hydrochloride is not available in the open literature, class-level evidence from Epinastine forced degradation studies establishes the analytical importance of this specific impurity. In a comparative study of three antihistaminic drugs, Epinastine was shown to be the most stable compound among the tested drugs, with overall degradation below 14% across pH conditions (1.0, 3.0, 7.0, 10.0, 13.0) at 70°C, compared to Emedastine which degraded 29.26–51.88% and Ketotifen which exceeded 30% degradation at pH ≥ 10 [1]. Degradation of Epinastine proceeded with opening of the imidazole ring and formation of an amide group—a pathway consistent with the formation of 9-Oxo Epinastine Hydrochloride as a key degradant [1]. Photodegradation studies further demonstrated that Epinastine is photostable at pH 7.0 and 10.0 but less photostable at pH 3.0, with pseudo-first-order kinetics [2].

stability-indicating method forced degradation oxidative degradation impurity marker

9-Oxo Epinastine Hydrochloride Application Scenarios: Research and Industrial Use Cases Based on Quantitative Evidence


Analytical Method Development and Validation for ANDA Submissions

9-Oxo Epinastine Hydrochloride is employed as a reference standard in analytical method development and method validation (AMV) for Abbreviated New Drug Applications (ANDA) and commercial production of Epinastine [1]. The compound's distinct structural features—specifically the 9-oxo ketone group that distinguishes it from Dehydro Epinastine (EP Impurity A)—enable specific detection and quantification in HPLC and UPLC-MS/MS methods [2]. In stability-indicating method development, this compound serves as a key marker for oxidative degradation of Epinastine via imidazole ring opening [3].

Pharmaceutical Quality Control and Batch Release Testing

In pharmaceutical quality control laboratories, 9-Oxo Epinastine Hydrochloride is used as an impurity reference standard for the quantification of this specific degradant in Epinastine drug substance and finished product batches [1]. The compound is supplied with comprehensive characterization data compliant with regulatory guidelines and can be further traced against pharmacopeial standards (USP or EP) [2]. Given the structural distinction between this 9-oxo impurity (MW 299.76) and other Epinastine-related impurities such as Dehydro Epinastine (MW 247.3), procurement of the correct reference standard is essential for accurate chromatographic peak identification and impurity profiling [3].

Forced Degradation and Stability Studies of Epinastine Formulations

9-Oxo Epinastine Hydrochloride is utilized as a marker compound in forced degradation studies designed to validate stability-indicating analytical methods for Epinastine. Evidence from class-level degradation studies indicates that Epinastine undergoes degradation via imidazole ring opening to form amide-containing products, with overall degradation remaining below 14% across a wide pH range (1.0–13.0) at elevated temperature [1]. This degradation pathway contrasts with that of comparator antihistamines such as Emedastine (29.26–51.88% degradation) and Ketotifen (>30% degradation at pH ≥10) [1]. The 9-Oxo Epinastine Hydrochloride reference standard enables accurate monitoring of this specific degradation pathway during formulation stability studies.

Metabolite Identification and Pharmacokinetic Research

9-Oxo Epinastine Hydrochloride is a documented metabolite of Epinastine [1]. In the context of pharmacokinetic and drug metabolism research, this compound serves as an analytical reference standard for identifying and quantifying this specific oxidative metabolite in biological matrices. While Epinastine itself demonstrates very poor metabolism in human liver microsomes compared to other antihistamines such as terfenadine (metabolic clearance of 0.832 vs. 103.9, a difference of two orders of magnitude), the availability of the 9-oxo metabolite reference standard supports comprehensive metabolite profiling in preclinical and clinical studies [2].

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